4-(METHYLTHIO)-3-BUTENYLISOTHIOCYANATE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylthio)-3-butenylisothiocyanate can be achieved through the enzymatic degradation of its glucosinolate precursor, 4-(methylthio)-3-butenyl glucosinolate, by the enzyme myrosinase . This reaction typically occurs when the plant tissue is damaged, such as during grating or chewing .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from plant sources, particularly daikon. The extraction process includes grinding the plant material to release the enzyme myrosinase, which then catalyzes the conversion of the glucosinolate precursor to the isothiocyanate . The compound can then be isolated and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)-3-butenylisothiocyanate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Substitution: It can participate in substitution reactions with nucleophiles, such as amines and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Scientific Research Applications
4-(Methylthio)-3-butenylisothiocyanate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfur-containing compounds.
Medicine: Research has shown that it may have antimicrobial and anti-inflammatory properties.
Industry: It is used in the food industry for its flavoring properties and as a natural preservative.
Mechanism of Action
The mechanism of action of 4-(methylthio)-3-butenylisothiocyanate involves its interaction with cellular proteins and enzymes. It can modify cysteine residues in proteins, leading to the inhibition of enzyme activity and the induction of apoptosis in cancer cells . The compound also activates various signaling pathways, including the Nrf2 pathway, which is involved in the cellular response to oxidative stress .
Comparison with Similar Compounds
4-(Methylthio)-3-butenylisothiocyanate is unique among isothiocyanates due to its specific structure and biological activity. Similar compounds include:
Allyl isothiocyanate: Found in mustard and horseradish, known for its pungent flavor and antimicrobial properties.
Sulforaphane: Found in broccoli, known for its potent anticancer properties.
Phenethyl isothiocyanate: Found in watercress, known for its chemopreventive properties.
Compared to these compounds, this compound has a unique methylthio group, which contributes to its distinct flavor and potential health benefits .
Properties
CAS No. |
51598-96-0 |
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Molecular Formula |
C6H9NS2 |
Molecular Weight |
159.3 g/mol |
IUPAC Name |
4-isothiocyanato-1-methylsulfanylbut-1-ene |
InChI |
InChI=1S/C6H9NS2/c1-9-5-3-2-4-7-6-8/h3,5H,2,4H2,1H3 |
InChI Key |
RYSPJKHYSHFYEB-UHFFFAOYSA-N |
SMILES |
CSC=CCCN=C=S |
Canonical SMILES |
CSC=CCCN=C=S |
Synonyms |
4-(methylthio)-3-butenyl isothiocyanate 4-methylthio-3-butenyl isothiocyanate raphasatin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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